
N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine, also known as CI-994, is a benzamide derivative that has been studied extensively for its potential therapeutic applications. CI-994 is a histone deacetylase (HDAC) inhibitor, which means that it can alter gene expression by modifying the acetylation status of histones.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine works by inhibiting HDAC enzymes, which are responsible for removing acetyl groups from histones. Histones are proteins that package DNA into chromatin, and the acetylation status of histones can affect gene expression. By inhibiting HDAC enzymes, this compound can increase the acetylation status of histones, leading to changes in gene expression. This can result in cell cycle arrest, apoptosis, and inhibition of cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In viral research, this compound has been shown to inhibit viral replication by altering the acetylation status of viral proteins. In inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine has several advantages for lab experiments. It is a potent HDAC inhibitor, which means that it can be used at low concentrations to achieve significant effects. It has also been shown to have low toxicity in animal studies. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the combination of this compound with other anticancer agents to improve its effectiveness. Additionally, more research is needed to understand the mechanisms of action of this compound and its effects on gene expression. Finally, more research is needed to explore the potential therapeutic applications of this compound in other diseases beyond cancer, viral infections, and inflammation.
Conclusion:
In conclusion, this compound is a benzamide derivative that has been studied extensively for its potential therapeutic applications. It is a potent HDAC inhibitor that can alter gene expression by modifying the acetylation status of histones. This compound has been shown to have anticancer, antiviral, and anti-inflammatory properties. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for research on this compound, including the development of more potent and selective HDAC inhibitors and the exploration of its potential therapeutic applications in other diseases.
Synthesemethoden
N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine can be synthesized using a multistep process that involves the reaction of 3-chloro-2-methylaniline with 2-nitrobenzaldehyde to form an intermediate compound. The intermediate is then reduced to form the final product, this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. In viral research, this compound has been shown to inhibit the replication of herpes simplex virus type 1 and type 2. In inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C14H12ClN3 |
|---|---|
Molekulargewicht |
257.72 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C14H12ClN3/c1-9-10(15)5-4-8-11(9)16-14-17-12-6-2-3-7-13(12)18-14/h2-8H,1H3,(H2,16,17,18) |
InChI-Schlüssel |
NBAFBOZDAKKFRS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC2=NC3=CC=CC=C3N2 |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


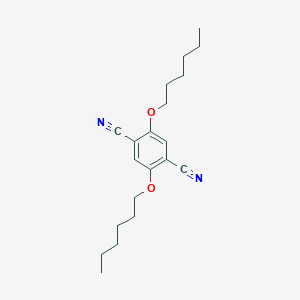
![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
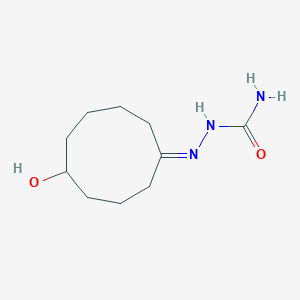
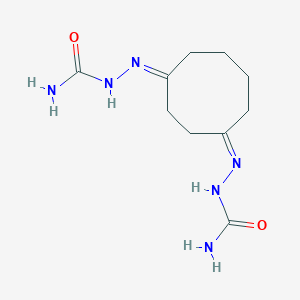
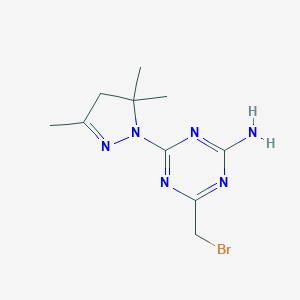
![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether](/img/structure/B296030.png)
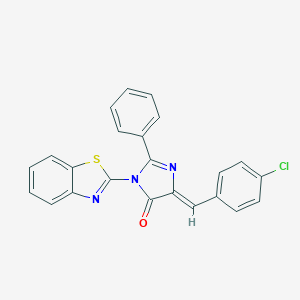

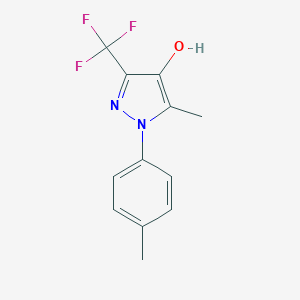
![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)
